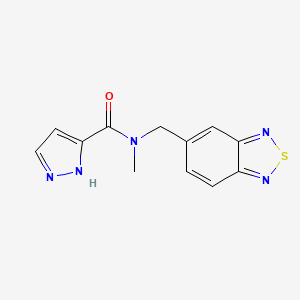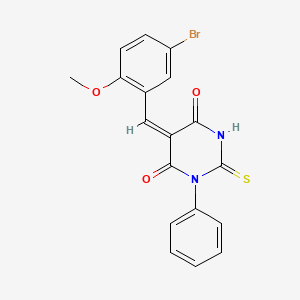
6-phenyl-4-(4-pyridinyl)-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds known for their diverse chemical reactions and properties. This category of compounds has been extensively studied for their potential in various applications, including medicinal chemistry, due to their unique structural features and biological activities.
Synthesis Analysis
Synthesis of similar heterocyclic compounds involves the cyclocondensation of diketones with various amines and aldehydes under catalyst-free conditions, resulting in high yields and structural diversity. The synthesis methods highlight the efficiency and versatility of producing such complex structures with potential biological and pharmacological activities (Ezzati et al., 2017).
Molecular Structure Analysis
Studies involving X-ray diffraction and density functional theory (DFT) methods provide insights into the molecular geometry, optimized using the DFT/B3LYP method. Such analyses reveal the compound's crystalline structure, geometric parameters, vibrational wavenumbers, and chemical shifts, offering a comprehensive understanding of its molecular architecture (Özdemir et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactivity and properties are influenced by its structural elements, such as the pyrimidine and quinoline rings. Reactions of similar compounds with aminopyrimidines, for instance, showcase regiospecific cyclocondensation, leading to novel heterocyclic compounds with determined linear structures via NMR measurements (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and mechanical strength, of related polyimides derived from similar pyridine-containing compounds indicate their potential applications in various fields. These properties are characterized by high solubility in polar solvents, significant thermal stability with high glass transition temperatures, and excellent mechanical strength (Ma et al., 2010).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards nucleophilic attacks and tautomeric behavior, are key to understanding its functional applications. Studies on similar compounds illustrate the influence of substituents on the compound's tautomeric forms and stability, providing insights into its chemical behavior and potential for further functionalization (Obydennov & Sosnovskikh, 2015).
Propiedades
IUPAC Name |
6-phenyl-4-pyridin-4-yl-5-quinolin-2-yl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24-27-22(17-7-2-1-3-8-17)21(23(28-24)18-12-14-25-15-13-18)20-11-10-16-6-4-5-9-19(16)26-20/h1-15,23H,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRVRCADFEDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(NC(=O)N2)C3=CC=NC=C3)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-4-(4-pyridinyl)-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)